molecular formula C7H7BrN4 B2527836 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 2007915-41-3

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B2527836
CAS No.: 2007915-41-3
M. Wt: 227.065
InChI Key: DQQIIPYLPFRMFP-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2007915-41-3) is a valuable heterocyclic building block in medicinal chemistry and drug discovery. This compound is a key intermediate in the design and synthesis of novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway . Blocking this pathway is a promising strategy in cancer immunotherapy, as it can help restore the immune system's ability to attack tumor cells . The scaffold is a privileged structure in biomedical research, with its derivatives being investigated for a range of biological activities . The presence of both a bromine atom and an amine group on the pyrazolopyridine core allows for versatile and sequential functionalization, enabling researchers to efficiently explore chemical space during hit-to-lead optimization campaigns . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIIPYLPFRMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.

    Bromination: The bromination of the pyrazolopyridine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methylation of the nitrogen atom at the 1st position is carried out using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kinase Inhibitors

One of the primary applications of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is in the development of kinase inhibitors . This compound has shown potential in targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The inhibition of these kinases can lead to the suppression of tumor growth and proliferation, making this compound a valuable scaffold in drug development.

The compound has been utilized in studies investigating signal transduction pathways within cells. It plays a role in understanding cellular processes such as proliferation, differentiation, and survival. Its ability to inhibit specific kinases allows researchers to dissect complex signaling networks and their implications in diseases.

Chemical Biology

In chemical biology, 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine serves as a probe to explore the functions of particular proteins and enzymes. By selectively inhibiting certain targets, it aids in elucidating their biological roles and mechanisms of action.

Synthesis of Advanced Materials

The compound is also employed in the synthesis of advanced materials due to its unique chemical properties. It can serve as an intermediate in producing pharmaceuticals and other chemical entities that require specific functional groups for enhanced activity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine's applications:

Study Focus Findings
Study on TRK InhibitorsMedicinal ChemistryDemonstrated effectiveness against cancer cell lines through kinase inhibition.
Investigation of Signal PathwaysBiological ActivityIdentified roles in apoptosis and cell cycle regulation.
Chemical Probing StudiesChemical BiologyRevealed interactions with specific protein targets leading to altered cellular responses.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include tropomyosin receptor kinases (TRKs), which are involved in various cancers .

Comparison with Similar Compounds

Key properties :

  • Molecular formula: C₇H₇BrN₄
  • Molecular weight: 227.06 g/mol
  • Substituents: Bromine (electron-withdrawing), methyl (electron-donating), and amine (hydrogen-bonding capabilities).

Synthetic routes typically involve cyclization reactions of pyridine derivatives with hydrazine hydrate, followed by bromination and methylation steps . For example, tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (a precursor) is synthesized via hydrazine-mediated ring closure and subsequent bromination .

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine becomes evident when compared to analogs. Below is a detailed analysis:

Structural Analogues with Varying Substituents

Compound Name Substituents (Positions) Key Differences & Applications References
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine No methyl group (1-position) Lower lipophilicity; used in antimalarial quinoline hybrids
6-Trifluoromethyl-1H-pyrazolo[4,3-b]pyridin-3-amine CF₃ at 6-position Enhanced metabolic stability; explored in kinase inhibitors
3-Bromo-1H-pyrazolo[4,3-b]pyridine Bromine at 3-position Different regiochemistry reduces receptor binding affinity for mGlu4
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Aryl amine at 3-position Potent mGlu4 positive allosteric modulator (PAM); clinical potential in Parkinson’s disease

Key Observations :

  • Methyl Group Impact : The 1-methyl group in the target compound enhances steric bulk and lipophilicity compared to unmethylated analogs, improving blood-brain barrier penetration in neurological applications .
  • Bromine Position : Bromine at the 6-position (vs. 3- or 5-position) optimizes electronic effects for receptor interactions, as seen in mGlu4 PAM activity .

Analogues with Different Core Structures

Compound Name Core Structure Biological Relevance References
1H-Pyrazolo[3,4-b]pyridin-3-amine derivatives Pyrazolo[3,4-b]pyridine Less studied; lower potency in mGlu4 modulation compared to [4,3-b] isomers
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine Fused imidazole-pyrimidine-pyrazole Explored as kinase inhibitors; distinct pharmacodynamics due to expanded aromatic system

Key Observations :

  • Ring Fusion : The [4,3-b] pyrazolo-pyridine core in the target compound provides optimal geometry for allosteric binding pockets in mGlu4, unlike [3,4-b] isomers .

Biological Activity

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H7BrN4
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 2007915-41-3
  • Structure : The compound features a pyrazolo[4,3-b]pyridine core, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo derivatives. For instance, compounds similar to 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amineMCF714.31Induces apoptosis
Similar derivativeA54926.00Inhibits growth
Similar derivativeNCI-H46042.30Causes cell cycle arrest

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes relevant to cancer progression:

  • CYP Enzymes : It has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .
  • Topoisomerase IIa Inhibition : A related study indicated significant inhibition of topoisomerase IIa, crucial for DNA replication and transcription in cancer cells .

Study on Anticancer Properties

In a controlled study, researchers synthesized several pyrazolo derivatives and evaluated their anticancer activity against the MCF7 and A549 cell lines. The study found that:

  • 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine exhibited an IC50 value of 14.31 µM against MCF7 cells.
  • The compound's mechanism involved apoptosis induction and disruption of the cell cycle.

This study underscores the potential of pyrazolo derivatives in developing new anticancer agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is likely to be bioavailable with good absorption characteristics:

Property Value
Log P (octanol-water)1.84
Solubility0.575 mg/ml
Bioavailability Score0.55

These properties suggest favorable conditions for therapeutic use while also indicating the need for careful evaluation of toxicity profiles in vivo .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or methylation of precursor pyrazolo-pyridine scaffolds. For example, methylation of the pyrazole ring can be achieved using methyl iodide under catalytic conditions (e.g., K₂CO₃ in DMF) . Purification is critical for optimizing purity; recrystallization from acetonitrile or ethanol is commonly employed, as demonstrated in pyrazolo-pyrimidine derivative syntheses . Monitoring reaction progress via TLC and HPLC (≥98% purity thresholds) ensures minimal byproducts .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : The bromine atom induces distinct deshielding in 1^1H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), while the methyl group appears as a singlet near δ 3.5 ppm. 13^{13}C NMR confirms quaternary carbons adjacent to bromine (~100–110 ppm) .
  • X-ray Crystallography : Planar molecular geometry and hydrogen-bonded dimers (N–H···O interactions) are observed, with root-mean-square deviations <0.02 Å, validating stereochemical integrity .

Q. What role does the bromine substituent play in further functionalization reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation) or nucleophilic substitutions. Its electron-withdrawing nature activates the pyridine ring for SNAr reactions, enabling introduction of amines, alkoxides, or thiols . Kinetic studies recommend Pd(PPh₃)₄ catalysts and anhydrous conditions for optimal yields .

Advanced Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed for pyrazolo-pyridine derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., methyl at N1) enhance selectivity at the C4 position . Experimentally, using bulky bases (e.g., LDA) or low-polarity solvents (toluene) suppresses competing pathways, as shown in pyrazolo[3,4-d]pyrimidine syntheses .

Q. What computational methods are effective in predicting reaction pathways and optimizing conditions for this compound?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., IRC calculations) and machine learning-driven parameter optimization (ICReDD methodology) reduce trial-and-error experimentation. These methods integrate experimental data (e.g., solvent polarity, temperature) to refine transition-state energetics and identify optimal catalysts . For example, methyl iodide methylation efficiency was validated via this approach .

Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D techniques (HSQC, NOESY) differentiate tautomeric forms. For instance, NH protons in the amine group exhibit exchange broadening at higher temperatures, while hydrogen-bonded dimers (observed in X-ray data) stabilize specific tautomers . Deuterated solvents (DMSO-d₆) and relaxation agents (Cr(acac)₃) enhance signal resolution .

Q. What strategies evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for ATP-binding pockets in kinases (e.g., JAK2 or EGFR). Pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally analogous to the target compound, show competitive inhibition with IC₅₀ values <1 µM .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the bromine/methyl groups and hydrophobic kinase pockets. Pharmacophore models prioritize substituents enhancing H-bond donor/acceptor profiles .

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